- Preparation of sulfonate-ionic liquid with low halide content using microreactor, Korea, , ,
Cas no 45470-32-4 (1,3-Dimethylimidazolium)
1,3-Dimethylimidazolium structure
Product Name:1,3-Dimethylimidazolium
CAS-Nr.:45470-32-4
MF:C5H9N2
MW:97.1383607387543
CID:2692320
PubChem ID:20335
Update Time:2025-04-21
1,3-Dimethylimidazolium Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1,3-dimethyl-1,2-dihydroimidazol-1-ium
- 1,3-dimethylimidazol-1-ium
- [dmim]
- 1,3-DIMETHYLIMIDAZOLIUM
- CS-0184054
- CHEBI:61322
- 1,3-dimethylimidazolenyl carbene
- 45470-32-4
- DTXCID2028066
- AKOS032954361
- DTXSID1048095
- Q27131029
- (dmim)
- CHEMBL1229272
- 1,3-dimethyl-1H-imidazol-3-ium
- 1,3-dimethylimidazolium dimethylphosphite
- 1,3-Dimethylimidazolium
-
- Inchi: 1S/C5H9N2/c1-6-3-4-7(2)5-6/h3-5H,1-2H3/q+1
- InChI-Schlüssel: HVVRUQBMAZRKPJ-UHFFFAOYSA-N
- Lächelt: [N+]1(C)C=CN(C)C=1
Berechnete Eigenschaften
- Genaue Masse: 97.076573296Da
- Monoisotopenmasse: 97.076573296Da
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 0
- Schwere Atomanzahl: 7
- Anzahl drehbarer Bindungen: 0
- Komplexität: 55.1
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topologische Polaroberfläche: 8.8Ų
1,3-Dimethylimidazolium Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 10 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 20 min, 0 °C; 120 min, 0 °C
Referenz
- Chloroperoxidase from Caldariomyces fumago is active in the presence of an ionic liquid as co-solvent, Biotechnology Letters, 2004, 26(23), 1815-1819
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Solvents: Toluene ; rt; cooled; 20 - 30 °C; 2 h, rt
Referenz
- Method for preparing dialkylimidazolium bis(trifluoromethanesulfonyl)imide as electrolyte additive of lithium-ion battery, China, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; rt; 24 h, 70 °C
Referenz
- 1H NMR Evaluation of Polar and Nondeuterated Ionic Liquids for Selective Extraction of Cellulose and Xylan from Wheat Bran, ACS Sustainable Chemistry & Engineering, 2014, 2(9), 2204-2210
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Solvents: Toluene ; cooled; 1 h, rt
Referenz
- Removal of Organic Sulfur from Hydrocarbon Resources Using Ionic Liquids, Energy & Fuels, 2008, 22(5), 3303-3307
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- A simple, efficient and green procedure for Knoevenagel reaction in [MMIm][MSO4] ionic liquid, Catalysis Communications, 2008, 9(8), 1779-1781
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Solvents: Methanol
Referenz
- Thiono compounds. 5. Preparation and oxidation of some thiono derivatives of imidazoles, Phosphorus and Sulfur and the Related Elements, 1985, 22(1), 49-57
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Solvents: Toluene ; 0 °C
Referenz
- Electrosynthesis and electrochemical characterisation of polypyrrole in 1-hexyl-2,3-dimethylimidazolium tetrafluoroborate and 1,2-dimethylimidazolium methylsulfate. Application to the detection of copper in aqueous solutions, International Journal of Environmental Analytical Chemistry, 2022, 102(17), 5166-5178
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Solvents: Toluene ; < 40 °C; 1 h, rt
Referenz
- Synthesis of salidroside analog 4,4-di(4-hydroxyphenyl)pentyl-β-D-glucopyranoside, China, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Solvents: Toluene ; 0 °C; < 40 °C; 1 h, rt
Referenz
- Efficient, halide free synthesis of new, low cost ionic liquids: 1,3-dialkylimidazolium salts containing methyl- and ethyl-sulfate anions, Green Chemistry, 2002, 4(5), 407-413
Herstellungsverfahren 11
Reaktionsbedingungen
Referenz
- A mild and efficient procedure for alkenols oxyselenocyclization by using ionic liquids, Journal of Physical Organic Chemistry, 2019, 32(5),
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 48 h, rt
Referenz
- Volumetric Properties of Aqueous Ionic-Liquid Solutions at Different Temperatures, Journal of Chemical & Engineering Data, 2015, 60(6), 1750-1755
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Solvents: Toluene ; < 40 °C; 1 h, rt
1.2 Catalysts: Sulfuric acid , Water ; rt → 70 °C
1.2 Catalysts: Sulfuric acid , Water ; rt → 70 °C
Referenz
- Alkyl Chain Interaction at the Surface of Room Temperature Ionic Liquids: Systematic Variation of Alkyl Chain Length (R = C1-C4, C8) in both Cation and Anion of [RMIM][R-OSO3] by Sum Frequency Generation and Surface Tension, Journal of Physical Chemistry B, 2009, 113(4), 923-933
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Solvents: Toluene ; rt; 2 h, rt
Referenz
- Study on preparation of room-temperature ionic liquids 1-alkyl-3-methylimidazole methyl sulfate and its electrical conductivity investigation, Jingxi Yu Zhuanyong Huaxuepin, 2007, 15(10), 16-18
Herstellungsverfahren 15
Reaktionsbedingungen
Referenz
- Preparation of quaternary ammonium salt ionic liquid free of halogen ions and Na ions, China, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
Referenz
- Preparation of ionic fluids by treatment of amines, phosphines, imidazoles, pyridines, triazoles, and pyrazoles with dialkyl sulfates followed by ion exchange., European Patent Organization, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Solvents: Methanol
Referenz
- Thiono compounds. 5. Preparation and oxidation of some thiono derivatives of imidazoles, Phosphorus and Sulfur and the Related Elements, 1985, 22(1), 49-57
1,3-Dimethylimidazolium Raw materials
- Sulfuric acid,monomethyl ester
- 1-Methylimidazole
- 1H-Imidazole, 2,3-dihydro-1,3-dimethyl-
- 1,3-dimethylimidazole-2(3h)-thione
1,3-Dimethylimidazolium Preparation Products
1,3-Dimethylimidazolium Verwandte Literatur
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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